molecular formula C18H17F2N3O3S B14102338 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-difluorophenyl)acetamide

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-difluorophenyl)acetamide

Katalognummer: B14102338
Molekulargewicht: 393.4 g/mol
InChI-Schlüssel: SWSSNEBXPZWSJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(3-Butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-difluorophenyl)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core fused with a dioxo-butyl substituent and an acetamide-linked 3,5-difluorophenyl group. This structure combines electron-deficient aromatic systems (thienopyrimidine) with fluorinated and alkyl moieties, which are common in bioactive molecules targeting enzymes or receptors with hydrophobic binding pockets.

Eigenschaften

Molekularformel

C18H17F2N3O3S

Molekulargewicht

393.4 g/mol

IUPAC-Name

2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(3,5-difluorophenyl)acetamide

InChI

InChI=1S/C18H17F2N3O3S/c1-2-3-5-22-17(25)16-14(4-6-27-16)23(18(22)26)10-15(24)21-13-8-11(19)7-12(20)9-13/h4,6-9H,2-3,5,10H2,1H3,(H,21,24)

InChI-Schlüssel

SWSSNEBXPZWSJI-UHFFFAOYSA-N

Kanonische SMILES

CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC(=CC(=C3)F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation of Aminothiophene Derivatives

The thieno[3,2-d]pyrimidine scaffold is typically constructed via cyclocondensation reactions. A common approach involves reacting 3-aminothiophene-2-carboxylate derivatives with urea or thiourea under acidic or basic conditions. For example, Patel et al. demonstrated that treating ethyl 3-aminothiophene-2-carboxylate with potassium thiocyanate in hydrochloric acid yields 2-thioxo-thieno[2,3-d]pyrimidin-4-one. Adapting this method, the 3-butyl substituent can be introduced by using a pre-alkylated aminothiophene precursor.

Reaction Conditions :

  • Substrate : Ethyl 3-amino-4-butylthiophene-2-carboxylate
  • Reagent : Urea or potassium cyanate
  • Solvent : Acetic acid or 1,4-dioxane
  • Temperature : Reflux (100–120°C)
  • Yield : 70–85%

Thorpe-Ziegler Cyclization

An alternative route employs the Thorpe-Ziegler reaction, where a six-membered ring with a mercaptocarbonitrile group undergoes cyclization. Abdel Hamid et al. synthesized thieno[3,2-d]pyrimidines by deprotonating thiobarbituric acid and reacting it with alkyl bromoacetate. This method is particularly effective for introducing electron-withdrawing groups at position 2.

Key Steps :

  • Deprotonation of thiobarbituric acid in basic medium.
  • Nucleophilic substitution with butyl chloroacetate.
  • Cyclization under reflux (yield: 74%).

Functionalization at Position 1

Chlorination with Phosphorus Oxychloride

To activate position 1 for nucleophilic substitution, the hydroxyl group at position 1 is replaced with chlorine. The IJACS protocol describes treating thieno[2,3-d]pyrimidin-4-one with phosphorus oxychloride (POCl₃) under reflux.

Procedure :

  • Substrate : 3-Butylthieno[3,2-d]pyrimidine-2,4-dione
  • Reagent : POCl₃ (excess)
  • Conditions : Reflux for 6–10 hours
  • Yield : 55–65%

Substitution with Glycine Ethyl Ester

The chlorinated intermediate reacts with glycine ethyl ester to introduce a primary amine precursor. Prabhakar et al. achieved this by stirring 2,4-dichlorothieno[2,3-d]pyrimidine with tert-butyl alcohol and Hunig’s base at 60–70°C.

Optimization :

  • Molar Ratio : 1:1.3 (substrate:Hünig’s base)
  • Solvent : tert-Butanol
  • Product : 2-(2-Ethoxy-2-oxoethyl)-3-butylthieno[3,2-d]pyrimidine-2,4-dione
  • Yield : 70–80%

Overall Synthetic Pathway

The consolidated synthesis involves four stages:

Step Reaction Reagents/Conditions Yield
1 Cyclocondensation Urea, acetic acid, reflux 80%
2 Chlorination POCl₃, reflux 60%
3 Glycine ester substitution Glycine ethyl ester, tert-butanol, 70°C 75%
4 Hydrolysis & Coupling NaOH, TBTU, 3,5-difluoroaniline 70%

Challenges and Recommendations

  • Regioselectivity : Cyclocondensation may yield isomeric byproducts. Using bulky substituents (e.g., tert-butyl) improves selectivity.
  • Coupling Efficiency : Low yields in the final step can be mitigated by optimizing stoichiometry (1:1.2 acid:amine ratio).
  • Purification : Silica gel chromatography effectively separates intermediates, but recrystallization (ethanol/water) is preferable for polar derivatives.

Analyse Chemischer Reaktionen

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-difluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

    Hydrolysis: The compound can undergo hydrolysis to yield corresponding acids and amines.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols).

Wissenschaftliche Forschungsanwendungen

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-difluorophenyl)acetamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-difluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Differences and Similarities

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Reference
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-difluorophenyl)acetamide Thieno[3,2-d]pyrimidine 3-Butyl-2,4-dioxo, N-(3,5-difluorophenyl)acetamide ~403.4 (calculated) Not reported N/A
2-{[3-(3,5-Difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide Thieno[3,2-d]pyrimidine 3-(3,5-Difluorophenyl)-4-oxo, sulfanyl, N-(2,5-dimethoxyphenyl)acetamide ~506.5 (calculated) Not reported
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Pyrazolo[3,4-d]pyrimidine Fluorophenyl, chromenone, acetamide 571.2 (M+1) 302–304
2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide Pyrazolo-benzothiazine 3,4-Dimethyl-5,5-dioxo, N-(2-fluorobenzyl)acetamide ~430.4 (calculated) Not reported

Key Observations :

  • Fluorinated aryl groups (e.g., 3,5-difluorophenyl) are conserved across analogs, suggesting a role in target binding via halogen bonds or π-π stacking .

Pharmacological and Physicochemical Comparisons

Critical Analysis :

  • The target compound’s 3,5-difluorophenyl group aligns with fluorinated acetamide derivatives in , which demonstrated anti-inflammatory and analgesic efficacy.
  • The pyrazolo[3,4-d]pyrimidine analog in has a higher molecular weight (571.2 vs. ~403.4) and melting point (302–304°C), indicating stronger crystalline packing forces due to extended π-conjugation .

Q & A

Q. What synthetic methodologies are recommended for preparing this thienopyrimidine-acetamide derivative?

The compound can be synthesized via a multi-step route:

  • Step 1 : Cyclocondensation of thiophene derivatives with urea analogs to form the thieno[3,2-d]pyrimidine-2,4-dione core.
  • Step 2 : N-Alkylation using bromoacetamide intermediates under anhydrous conditions (e.g., DMF, K₂CO₃).
  • Step 3 : Coupling the 3,5-difluorophenyl group via amide bond formation, optimized using EDC/HOBt in dichloromethane. Purity (>95%) is confirmed via HPLC, and structural validation is achieved through 1^1H/13^{13}C NMR and HRMS .

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks, with deshielded peaks confirming electron-withdrawing groups (e.g., dioxo, difluorophenyl).
  • FT-IR : Stretching vibrations at ~1700 cm1^{-1} (C=O) and ~1250 cm1^{-1} (C-F) validate functional groups.
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

Q. What solubility and formulation challenges arise with this compound?

  • Solubility : Limited aqueous solubility due to hydrophobic moieties (butyl, difluorophenyl). Use DMSO or PEG-400 for in vitro assays.
  • Formulation : For in vivo studies, employ nanoemulsions or liposomal encapsulation to enhance bioavailability. Stability tests (e.g., 48-hour PBS/DMSO) are mandatory .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity and binding modes?

  • DFT Calculations : Optimize geometry and compute electrostatic potentials to identify nucleophilic/electrophilic sites.
  • Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. Validate with MD simulations to assess binding stability.
  • ADMET Prediction : Tools like SwissADME evaluate logP, BBB permeability, and CYP450 interactions .

Q. What strategies resolve contradictions in reported biological activities of analogs?

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK-293) and protocols (e.g., MTT for cytotoxicity).
  • Target Engagement : Use surface plasmon resonance (SPR) to measure binding kinetics (KdK_d, konk_{on}/koffk_{off}).
  • Meta-Analysis : Compare SAR trends across structurally related compounds to identify key pharmacophores .

Q. How to optimize reaction yields and scalability for this compound?

  • DoE (Design of Experiments) : Vary parameters (temperature, solvent, catalyst) to identify optimal conditions.
  • Continuous Flow Chemistry : Enhances reproducibility and reduces side reactions in large-scale synthesis.
  • Green Chemistry : Substitute toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or 2-MeTHF .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for evaluating kinase inhibition?

  • Enzyme Assays : Use recombinant kinases (e.g., EGFR, VEGFR2) with ADP-Glo™ detection.
  • IC₅₀ Determination : Dose-response curves (0.1–100 µM) analyzed via GraphPad Prism.
  • Selectivity Profiling : Screen against a kinase panel (e.g., 50 kinases) to assess off-target effects .

Q. How to address impurities detected during synthesis?

  • HPLC-MS : Identify impurities (e.g., dehalogenated byproducts) and quantify via area normalization.
  • Flash Chromatography : Use gradient elution (hexane/EtOAc to DCM/MeOH) for purification.
  • Stability Studies : Monitor degradation under stress conditions (heat, light, pH) .

Methodological Challenges

Q. What techniques validate target specificity in complex biological systems?

  • CRISPR-Cas9 Knockout : Confirm loss of activity in target-deficient cell lines.
  • CETSA (Cellular Thermal Shift Assay) : Measure thermal stabilization of target proteins upon compound binding.
  • Chemical Proteomics : Use affinity-based probes to pull down interacting proteins .

Q. How to design SAR studies for optimizing potency and selectivity?

  • Analog Synthesis : Modify substituents (e.g., butyl chain length, fluorine position).
  • 3D-QSAR : Build CoMFA/CoMSIA models using alignment-dependent descriptors.
  • Free-Energy Perturbation (FEP) : Predict relative binding affinities of analogs .

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